Etafenone-desdiethylamino-ol dimer-d5
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Overview
Description
Etafenone-desdiethylamino-ol dimer-d5 is a deuterium-labeled derivative of etafenone-desdiethylamino-ol dimer. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its interactions at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etafenone-desdiethylamino-ol dimer-d5 involves multiple steps, starting from the basic etafenone structure. The process typically includes:
Formation of the etafenone core: This involves the reaction of appropriate starting materials under controlled conditions to form the etafenone structure.
Desdiethylamino-ol modification: The etafenone core undergoes further chemical modifications to introduce the desdiethylamino-ol group.
Dimerization: The modified etafenone molecules are then dimerized under specific conditions to form the dimer structure.
Deuterium labeling: Finally, the dimer is labeled with deuterium to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Etafenone-desdiethylamino-ol dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Etafenone-desdiethylamino-ol dimer-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and interactions with biological molecules.
Medicine: Used in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of etafenone-desdiethylamino-ol dimer-d5 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Etafenone-desdiethylamino-ol dimer: The non-deuterium-labeled version of the compound.
Survodutide: A glucagon receptor/GLP-1 receptor dual agonist.
AP102: A somatostatin receptor-specific analog.
Uniqueness
Etafenone-desdiethylamino-ol dimer-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is essential.
Properties
Molecular Formula |
C33H32O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D |
InChI Key |
UHIVCAOXVHTEAY-AXNHPHAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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